molecular formula C15H11ClN2O2S2 B2983233 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid CAS No. 670270-24-3

3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid

Cat. No.: B2983233
CAS No.: 670270-24-3
M. Wt: 350.84
InChI Key: CCBBOQGFKAATRF-UHFFFAOYSA-N
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Description

3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin core, a chlorophenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and chlorophenyl compounds. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or neutral conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are often performed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). These reactions usually require polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine: The medicinal applications of this compound are being explored, particularly in the context of developing new therapeutic agents. Its potential to modulate biological pathways and target specific receptors makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical products. Its unique properties contribute to the development of innovative solutions in material science and chemical engineering.

Comparison with Similar Compounds

  • 4-Chlorophenylthiothiophene derivatives

  • Thieno[2,3-d]pyrimidin-4-yl propanoic acid derivatives

  • Chlorophenyl-substituted pyrimidines

Uniqueness: 3-((5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)propanoic acid stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

3-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c16-10-3-1-9(2-4-10)11-7-22-15-13(11)14(17-8-18-15)21-6-5-12(19)20/h1-4,7-8H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBBOQGFKAATRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)SCCC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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